molecular formula C9H12N2O3 B2863785 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid CAS No. 2137870-47-2

2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid

Cat. No.: B2863785
CAS No.: 2137870-47-2
M. Wt: 196.206
InChI Key: RUJBMWLUMNXLMO-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid (CAS 1540944-58-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol, this molecule features a unique hybrid structure combining a 1-methyl-1H-pyrazole ring with an oxolane (tetrahydrofuran) carboxylic acid scaffold . This specific architecture makes it a valuable building block in medicinal chemistry and agrochemical research, particularly for constructing more complex molecules with potential bioactive properties. The presence of both the pyrazole heterocycle and the carboxylic acid functional group provides multiple sites for chemical modification, allowing researchers to explore structure-activity relationships through reactions such as esterification and amide bond formation . Compounds containing pyrazole and oxolane fragments are of significant interest in the search for new antibacterial agents, as related molecular frameworks have demonstrated promising activity against destructive phytopathogenic bacteria . This reagent is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-14-9/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBMWLUMNXLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.

    Oxolane Ring Formation: The oxolane ring is introduced through a cyclization reaction involving a suitable diol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid with analogous compounds in terms of structure, synthesis, and physicochemical properties.

Structural Analogues with Modified Pyrazole Substituents

  • 2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (C₁₄H₁₄N₂O₃, MW 258.27): Differs in the substitution of the pyrazole’s methyl group with a phenyl ring and the carboxylic acid’s position on the oxolane (3 vs. 2).
  • rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (C₉H₁₂N₂O₃):
    • Stereoisomer with the carboxylic acid at the 3-position, highlighting the impact of regiochemistry on molecular interactions .

Heterocyclic Variants

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (C₆H₉NO₃, CAS 42346-68-9): Replaces the oxolane with a pyrrolidine ring containing a ketone group. Reduced steric hindrance and altered electronic properties due to the absence of the pyrazole moiety .

Functionalized Oxolane Derivatives

  • 2-(2-Methoxyethyl)oxolane-2-carboxylic acid (C₈H₁₄O₄, MW 174.20):
    • Simpler structure with a methoxyethyl group instead of pyrazole.
    • Lower molecular weight and enhanced solubility due to the polar methoxy group .

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight Key Substituents Source/Reference
This compound C₉H₁₂N₂O₃ 200.21 (calc.) Oxolane-2-carboxylic acid, 1-methylpyrazole
2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid C₁₄H₁₄N₂O₃ 258.27 Oxolane-3-carboxylic acid, phenylpyrazole
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Pyrrolidine-3-carboxylic acid, ketone
2-(2-Methoxyethyl)oxolane-2-carboxylic acid C₈H₁₄O₄ 174.20 Oxolane-2-carboxylic acid, methoxyethyl

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid, with the CAS number 2137870-47-2, is an organic compound characterized by its unique molecular structure, which includes a pyrazole ring and an oxolane ring. Its molecular formula is C9H12N2O3C_9H_{12}N_2O_3, and it has a molecular weight of approximately 196.20 g/mol . This compound has garnered attention in various fields of research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole moiety enhances its affinity for these targets, potentially modulating their activity and leading to various pharmacological effects .

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal properties. For example, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various pathogens, suggesting that this compound may share similar characteristics .

Antiparasitic Activity

A notable study evaluated the antiparasitic activity of pyrazole-based compounds against Plasmodium falciparum, the causative agent of malaria. The findings indicated that specific structural modifications could enhance efficacy against drug-resistant strains. Although direct data on this compound is limited, its structural similarities suggest potential effectiveness in similar assays .

In Vitro Metabolism Studies

In vitro studies assessing the metabolic stability of pyrazole derivatives revealed that modifications could enhance solubility and metabolic stability. These findings indicate that this compound may exhibit favorable pharmacokinetic properties, although further studies are needed to confirm this .

Study on Antitumor Activity

A comprehensive investigation into pyrazole derivatives highlighted their potential as antitumor agents. The study demonstrated that certain derivatives displayed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were comparable to established chemotherapeutic agents, indicating promising therapeutic potential .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntitumor15.63
Compound BAntimicrobial12.00
This compoundPotentially activeTBD

The table above summarizes findings from various studies on related compounds, showcasing the potential biological activities and their respective IC50 values.

Q & A

Basic: What synthetic routes are commonly employed for 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid?

Answer: The compound is synthesized via multi-step organic reactions, including:

  • Cyclization : Formation of the oxolane ring using acid-catalyzed cyclization of diols or epoxide intermediates.
  • Pyrazole Incorporation : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the 1-methylpyrazole moiety at the C2 position of the oxolane ring.
  • Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid group .
    Key Considerations : Protect the carboxylic acid during pyrazole coupling to avoid side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: What spectroscopic and crystallographic methods validate its structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the oxolane proton signals appear as distinct multiplets (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : SHELXL refinement ( ) resolves absolute configuration, particularly for stereoisomers. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 223.1) .

Advanced: How does stereochemistry influence its biological activity?

Answer:

  • Experimental Design : Compare enantiomers (e.g., (2R,3R) vs. (2S,3S)) synthesized via chiral catalysts or resolved by chiral HPLC.
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences for targets like cyclooxygenase-2 (COX-2). For example, (2R,3R) may show 10-fold higher KdK_d than (2S,3S) due to steric complementarity .
  • In Vivo Studies : Administer enantiomers in rodent inflammation models to correlate stereochemistry with efficacy (e.g., ED50_{50} values) .

Advanced: How to address contradictions in crystallographic data refinement?

Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For example, a BASF value >0.5 indicates significant twinning .
  • Disorder Modeling : Refine split positions for flexible groups (e.g., methylpyrazole) using PART/SUMP restraints.
  • Validation Tools : Check Rint_{int} (<0.05) and Flack parameter (near 0) to ensure data quality .

Advanced: What computational strategies predict its bioactivity?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). Grid parameters: 25 Å box centered on the active site .
  • QSAR Studies : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with IC50_{50} data from enzyme inhibition assays .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability (e.g., RMSD <2 Å) .

Basic: How to mitigate impurities during synthesis?

Answer:

  • Byproduct Identification : LC-MS detects intermediates (e.g., unhydrolyzed esters) .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar impurities.
  • Process Optimization : Control pH during hydrolysis (pH 10–12) to minimize decarboxylation .

Advanced: How to design derivatives with improved selectivity?

Answer:

  • SAR Studies : Modify substituents (e.g., replace methyl with trifluoromethyl on pyrazole) and test COX-2/COX-1 selectivity ratios .
  • Prodrug Strategies : Esterify the carboxylic acid to enhance bioavailability. Hydrolyze in vivo via liver esterases .
  • Fragment-Based Design : Use X-ray co-crystal structures to guide substitutions at the oxolane C3 position .

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